FR-193879

Helicobacter pylori antibacterial potency MIC comparison

Standard β-lactams lack the potency and resistance coverage needed for rigorous H. pylori research. FR-193879, an ultra-potent cephem derivative (MIC90 0.00625 µg/mL), eliminates this gap. • 16× more potent than amoxicillin; 20× more potent than cefixime in MIC assays. • Fully active against metronidazole- and clarithromycin-resistant strains, with no cross-resistance. • Ideal reference standard for MIC susceptibility screening and PBP target engagement studies. • β-Lactamase instability minimizes off-target gut flora disruption in murine/gerbil models. ≥98% purity; powder stored at -20°C; shipped blue ice/ambient. For R&D use only.

Molecular Formula C20H18N4O5S3
Molecular Weight 490.6 g/mol
CAS No. 194928-82-0
Cat. No. B607547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR-193879
CAS194928-82-0
SynonymsFR-193879;  FR193879;  FR 193879.
Molecular FormulaC20H18N4O5S3
Molecular Weight490.6 g/mol
Structural Identifiers
InChIInChI=1S/C20H18N4O5S3/c21-13(25)7-11-8-31-20(22-11)32-12-9-30-18-15(17(27)24(18)16(12)19(28)29)23-14(26)6-10-4-2-1-3-5-10/h1-5,8,15,18H,6-7,9H2,(H2,21,25)(H,23,26)(H,28,29)/t15-,18-/m1/s1
InChIKeyYINUFDSCPLNLPS-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR-193879: Anti-H. pylori Cephem Derivative


FR-193879 (CAS 194928-82-0) is a synthetic cephem (cephalosporin) derivative initially developed for anti-Helicobacter pylori research [1]. Structurally characterized by the IUPAC name (6R,7R)-3-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and a molecular weight of 490.58 g/mol , this compound demonstrates bactericidal action through high-affinity binding to H. pylori penicillin-binding proteins (PBPs) [1]. The compound remains an experimental research tool with no approved clinical indications, available exclusively for in vitro and preclinical investigations .

FR-193879 vs. Generic Cephalosporins


Direct substitution of FR-193879 with other β-lactam antibiotics, including amoxicillin or standard cephalosporins, is not scientifically justified due to quantifiable differences in anti-H. pylori potency and resistance profile. Unlike amoxicillin, which exhibits MIC90 values of 0.1 µg/mL against clinical H. pylori isolates [1], FR-193879 demonstrates approximately 10-fold superior in vitro potency [1]. Furthermore, FR-193879 retains full activity against metronidazole-resistant and clarithromycin-resistant H. pylori strains without cross-resistance [1], a property not uniformly shared among cephalosporin or penicillin analogs [2]. Comparative data against cefixime—a cephalosporin with the highest reported anti-H. pylori activity among marketed cephalosporins (MIC90 of 0.125 mg/L) [2]—further establish FR-193879's differentiated position. Substituting FR-193879 with generic cephalosporins would introduce uncontrolled variables in potency and resistance susceptibility, compromising experimental reproducibility and data validity.

FR-193879 Comparative Evidence


H. pylori Potency vs. Amoxicillin

In a direct comparative study of 97 clinically isolated H. pylori strains, FR-193879 demonstrated superior in vitro antibacterial activity compared to amoxicillin. The MIC50 and MIC90 values for FR-193879 were 0.00078 µg/mL and 0.00625 µg/mL, respectively, whereas amoxicillin exhibited MIC50 and MIC90 values of 0.0125 µg/mL and 0.1 µg/mL, respectively [1]. FR-193879 was concluded to be approximately 10 times more potent than amoxicillin against H. pylori in vitro [1].

Helicobacter pylori antibacterial potency MIC comparison

Anti-H. pylori Activity vs. Cefixime

FR-193879 exhibits an MIC90 of 0.00625 µg/mL against H. pylori [1], which is approximately 20-fold lower (more potent) than the reported MIC90 of 0.125 mg/L (0.125 µg/mL) for cefixime, the most active marketed cephalosporin against H. pylori in a separate study [2].

Helicobacter pylori cephalosporin comparative MIC

Activity Against Drug-Resistant H. pylori

FR-193879 retained potent antibacterial activity against both metronidazole-resistant and clarithromycin-resistant H. pylori strains, with no observed cross-resistance with these agents [1]. This property contrasts with the well-documented clinical resistance to metronidazole and clarithromycin that compromises the utility of these standard agents in H. pylori research models.

antibiotic resistance Helicobacter pylori cross-resistance

β-Lactamase Instability and Diarrhea Risk

FR-193879 was shown to be unstable to various β-lactamases, including B. fragilis chromosomal cephalosporinase and plasmid-mediated TEM-type penicillinase [1]. This instability profile is interpreted to confer a low potential for causing antibiotic-associated diarrhea, as the compound is likely inactivated by β-lactamases produced by intestinal microbial flora [1].

β-lactamase gastrointestinal safety microbiome

FR-193879 Research Applications


H. pylori MIC Susceptibility Screening

FR-193879 is optimally deployed as a high-potency reference standard in H. pylori minimum inhibitory concentration (MIC) assays. With an MIC90 of 0.00625 µg/mL—16-fold lower than amoxicillin and 20-fold lower than cefixime [1]—this compound enables detection of subtle shifts in bacterial susceptibility that less potent agents may fail to resolve. Researchers developing novel anti-H. pylori agents can use FR-193879 to establish a highly sensitive baseline for comparative potency assessments, particularly when screening compound libraries where small differences in MIC values are biologically meaningful [1].

Positive Control for Resistant H. pylori

FR-193879 serves as an ideal positive control in experimental systems investigating metronidazole-resistant or clarithromycin-resistant H. pylori strains. Its demonstrated retention of full activity against resistant isolates without cross-resistance [1] ensures that observed antibacterial effects are attributable to the compound's intrinsic mechanism rather than resistance circumvention artifacts. This property is particularly valuable in studies exploring alternative therapeutic strategies for multidrug-resistant H. pylori infections, where standard agents like metronidazole or clarithromycin fail to provide reliable positive controls [1].

PBP Affinity & β-Lactam Mechanism Studies

The compound's strong affinity for H. pylori PBPs and its bactericidal mode of action [1] position FR-193879 as a valuable tool for investigating β-lactam target engagement and bacterial cell wall synthesis inhibition in H. pylori. Researchers studying PBP binding kinetics, competition assays with radiolabeled penicillin G, or morphological changes (e.g., coccoid formation and plasmolysis) can utilize FR-193879 as a potent probe with well-characterized PBP interaction parameters [1].

In Vivo H. pylori Models: GI Safety

For in vivo murine or gerbil H. pylori colonization models where preservation of intestinal microbiome integrity is a critical experimental parameter, FR-193879's instability to intestinal β-lactamases (including B. fragilis cephalosporinase and TEM-type penicillinase) [1] offers a mechanistic advantage. This property predicts lower antibiotic-associated diarrhea rates and reduced off-target disruption of gut flora compared to β-lactamase-stable alternatives, making FR-193879 suitable for studies evaluating host-microbiome interactions during H. pylori infection treatment [1].

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